

A Technical Guide to Glomeratose A: Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: *Glomeratose A*

Cat. No.: *B10818245*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural product **Glomeratose A**, including its discovery, botanical origin, and known biological activities. The information is compiled to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

Glomeratose A is a phenylpropanoid glycoside first identified and isolated from the roots of *Polygala tenuifolia* Willd., a plant belonging to the Polygalaceae family.^[1] This plant has a long history of use in traditional Chinese medicine for treating various ailments.^[1] While *P. tenuifolia* is the most cited botanical source in recent research, **Glomeratose A** has also been associated with *Polygala senega* and is listed in the KNApSACk metabolite database as a component of *Polygala glomerata*.^[1]

The discovery of **Glomeratose A** was the result of phytochemical investigations into the bioactive constituents of *Polygala tenuifolia*. Its structure was elucidated using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Chemical Properties

Below is a table summarizing the key chemical identifiers for **Glomeratose A**.

Property	Value
IUPAC Name	((2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxolan-3-yl) (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Molecular Formula	C ₂₄ H ₃₄ O ₁₅
Molecular Weight	562.52 g/mol
CAS Number	202471-84-9

Biological Activity

Glomeratose A has been identified as an inhibitor of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis.^[2]^[3] This activity suggests potential applications in cancer therapy, as many cancer cells rely on elevated glycolysis.^[3]

Furthermore, **Glomeratose A** has demonstrated significant anti-inflammatory properties. A key study investigated its effects on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).^[1]

The following table summarizes the inhibitory effects of **Glomeratose A** on the production of key pro-inflammatory cytokines.^[1]

Cytokine	IC ₅₀ (μM)
IL-12 p40	15.82 ± 0.25
IL-6	21.05 ± 0.40
TNF-α	10.51 ± 0.11

Experimental Protocols

The following is a generalized protocol based on the methodology described for the isolation of compounds from *P. tenuifolia* roots.^[1]

- **Extraction:** Dried and powdered roots of *P. tenuifolia* are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with dichloromethane (DCM) and ethyl acetate (EtOAc) to yield DCM, EtOAc, and aqueous fractions.
- **Chromatography:** The aqueous fraction, which contains **Glomeratose A**, is subjected to column chromatography over a Diaion HP-20 resin, eluting with a stepwise gradient of MeOH in water.
- **Further Purification:** The fraction containing **Glomeratose A** is further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Figure 1: General workflow for the isolation of **Glomeratose A**.

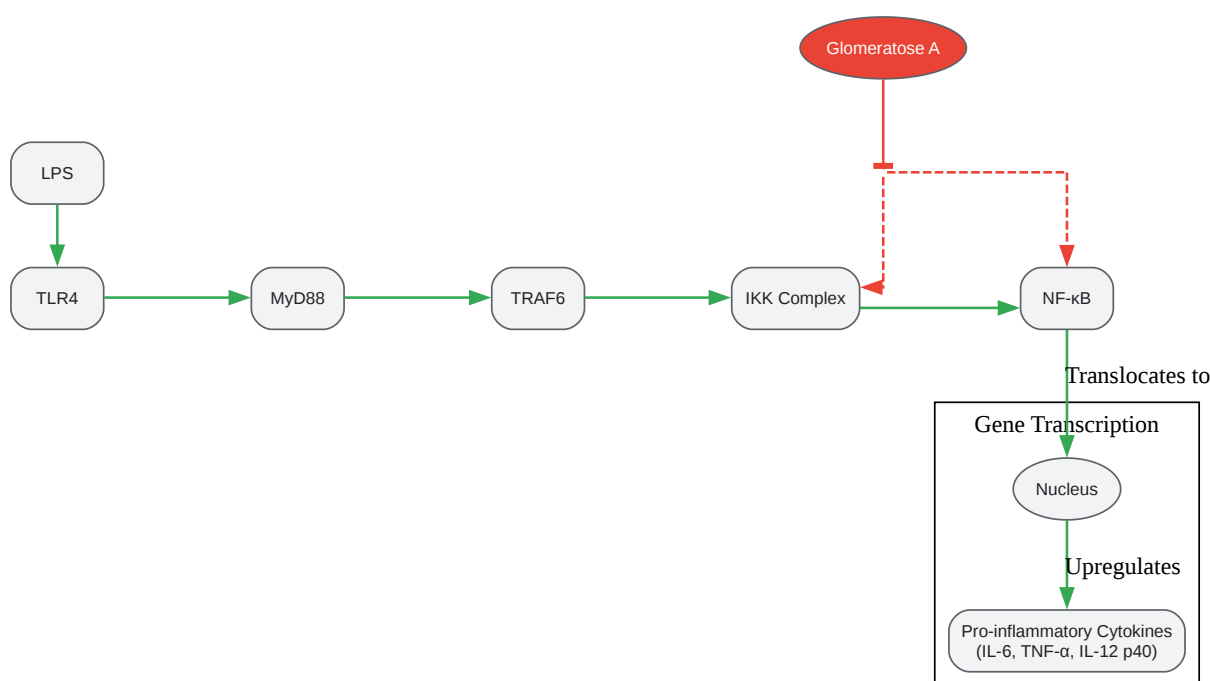
The following protocol outlines the method used to determine the anti-inflammatory effects of **Glomeratose A** on bone marrow-derived dendritic cells (BMDCs).^[1]

- **Cell Culture:** BMDCs are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF).
- **Treatment:** Cells are pre-treated with various concentrations of **Glomeratose A** for 1 hour.
- **Stimulation:** The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- **Cytokine Measurement:** After a 24-hour incubation period, the cell culture supernatants are collected. The concentrations of IL-12 p40, IL-6, and TNF- α are quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathways

Glomeratose A acts as an inhibitor of lactate dehydrogenase (LDH). LDH is a key enzyme in the final step of anaerobic glycolysis, where it catalyzes the interconversion of pyruvate and lactate. By inhibiting LDH, **Glomeratose A** can disrupt the metabolic processes that are highly active in certain pathological conditions, such as cancer.

The inhibition of LPS-induced cytokine production by **Glomeratose A** in BMDCs suggests an interaction with the Toll-like receptor 4 (TLR4) signaling pathway. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. This activation triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF- κ B, which in turn upregulate the expression of pro-inflammatory cytokines. **Glomeratose A** may interfere with this pathway at one or more points, leading to a reduction in cytokine production.



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